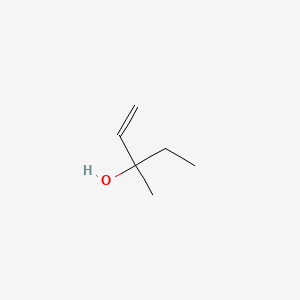

3-Methyl-1-penten-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Methyl-1-penten-3-ol and related derivatives has been extensively studied. For instance, a stereospecific synthesis approach was used to create 3-methyl-5-phenylsulfonyl-3E-penten-1-ol, utilizing 4-hydroxyl-2-butone as the starting material through a four-step process. This approach highlights the intricate methods developed for synthesizing complex molecules including 3-Methyl-1-penten-3-ol derivatives (Li Yu-lin, 1992).

Molecular Structure Analysis

Research into the molecular structure of isotactic poly((R,S)-3-methyl-1-pentene) sheds light on the molecular dynamics of polymers related to 3-Methyl-1-penten-3-ol. This study reveals the polymer's helical conformation and disordered crystal structure due to the enchainment of enantiomeric monomeric units, indicating the complex interactions at the molecular level of such compounds (C. Rosa et al., 2015).

Chemical Reactions and Properties

The transformations of 3-methylpentane and 3-methylpentenes over platinum black catalyst have been examined, providing insight into the dehydrogenation, cyclization, and isomerization reactions of 3-Methyl-1-penten-3-ol. These reactions are crucial for understanding the chemical behavior and potential applications of this compound (Z. Paâl et al., 1976).

Physical Properties Analysis

The synthesis and characterization of 3-Methyl-1-penten-3-oxy derivatives of various elements revealed the colorless, volatile nature of these compounds, and their solubility in common organic solvents. Such studies contribute to our understanding of the physical properties of 3-Methyl-1-penten-3-ol derivatives and their potential applications in material science (S. Goel, 1986).

Aplicaciones Científicas De Investigación

Ion-Molecule Reactions Studies : Research on the ion-molecule reactions of 3-Methyl-1-penten-3-ol with ions like H3O+, NO+, and O2+ suggests that these reactions proceed rapidly and are primarily characterized by elimination of a water molecule after protonation. Such findings are significant in understanding the ion chemistry of unsaturated alcohols like 3-Methyl-1-penten-3-ol (Schoon et al., 2007).

Olefin Metathesis Chemistry : Studies have examined the effect of allylic methyl groups, such as in 3-Methyl-1-penten-3-ol, on olefin metathesis reactions. The presence of these methyl groups impacts the orientation of the substrate during metallacyclobutane formation, affecting the efficiency of metathesis conversions (Courchay et al., 2006).

Microbiological Conversion : 3-Methyl-1-penten-3-ol has been studied in the context of its reduction to other compounds using baker's yeast. This transformation provides a route to bifunctional and enantiomerically pure C6-building blocks, highlighting its potential in synthetic organic chemistry (Gramatica et al., 1988).

Catalytic Reactions : The compound has been used in studies involving rhodium-catalyzed deuterioformylation, providing insights into the stereochemical aspects of such reactions (Stefani et al., 1979).

Environmental Impact Assessment : Research on the photooxidation of leaf-wound oxygenated compounds, including 3-Methyl-1-penten-3-ol, initiated by OH radicals and sunlight, assesses the environmental impact of such compounds. This is crucial for understanding the atmospheric chemistry of biogenic volatile organic compounds (Jiménez et al., 2009).

Density Functional Theory Studies : Computational studies using Density Functional Theory (DFT) have been conducted on 3-Methyl-1-penten-3-ol to understand its electronic structure and reactivity. Such theoretical insights are valuable for predicting its behavior in various chemical reactions (González & Arrate, 2020).

Catalyst Development and Polymerization Studies : The compound has been involved in studies exploring catalyst development and polymerization, such as in the synthesis of poly(4-methyl-1-pentene) (Mizuno & Kawachi, 1992).

Synthesis of Pentanol Isomers in Engineered Microorganisms : Research in biotechnology has explored the synthesis of pentanol isomers, including compounds related to 3-Methyl-1-penten-3-ol, in engineered microorganisms. This highlights the potential of microbial biosynthesis in producing biofuels and other valuable chemicals (Cann & Liao, 2009).

Safety and Hazards

3-Methyl-1-penten-3-ol is a flammable liquid and vapor. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool. In case of fire, CO2, dry chemical, or foam should be used for extinction .

Relevant Papers The reactions of 3-methyl-1-penten-3-ol with ozone and OH radicals were studied using simulation chambers . The hydrogenation of 3-methyl-1-penten-3-ol was also studied . Another study found that C5 volatiles, including 1-penten-3-one, 1-penten-3-ol, trans-2-pentenal, pentanal, and pentanol, are characterized as “fruity” and are highly correlated with consumer preference of fresh fruits .

Propiedades

IUPAC Name |

3-methylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYAEUXHCMTPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870794 | |

| Record name | 1-Penten-3-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-penten-3-ol | |

CAS RN |

918-85-4 | |

| Record name | 3-Methyl-1-penten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-penten-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Methyl-1-penten-3-ol react with ozone?

A1: 3-Methyl-1-penten-3-ol reacts relatively slowly with ozone, with a rate coefficient of (5.2 ± 0.6) × 10-18 cm3 molecule-1 s-1. [1] This reaction is significantly slower compared to the reaction of ozone with molecules containing the R-CH═C(CH3)2 group, such as linalool. [1]

Q2: What is the role of 3-Methyl-1-penten-3-ol in secondary organic aerosol (SOA) formation?

A2: Research suggests that the reaction of OH radicals with 3-Methyl-1-penten-3-ol makes only a minor contribution to SOA formation under atmospheric conditions, even under low-NOx concentrations. [1] This contrasts with compounds like linalool, which exhibit relatively high SOA yields in reactions with OH radicals. [1]

Q3: Can 3-Methyl-1-penten-3-ol be degraded by bacteria?

A3: Yes, bacteria like Aquincola tertiaricarbonis L108 can degrade 3-Methyl-1-penten-3-ol. This process involves the enzyme MdpJ, a Rieske nonheme mononuclear iron oxygenase, which catalyzes the degradation of 3-Methyl-3-pentanol via 3-Methyl-1-penten-3-ol. [3] This degradation pathway suggests a link with leucine catabolism, potentially involving the biotin-dependent 3-methylcrotonyl coenzyme A (3-methylcrotonyl-CoA) carboxylase. [3]

Q4: Is 3-Methyl-1-penten-3-ol found in natural sources?

A4: Yes, 3-Methyl-1-penten-3-ol has been identified as a volatile aroma compound in the Pacific whiteleg shrimp (Penaeus vannamei). [5] While hydrocarbons constitute a significant portion of the shrimp's aroma profile, 3-Methyl-1-penten-3-ol, along with other compounds like (E,Z)-3,5-octadien-2-one and (E,E)-3,5-octadien-2-one, contribute to the shrimp's specific flavor due to their lower threshold values. [5]

Q5: How does the structure of 3-Methyl-1-penten-3-ol influence its interaction with catalysts?

A5: The structure of 3-Methyl-1-penten-3-ol, specifically its bulky substituents around the double bond, can hinder its access to catalytic sites. Studies using Pd nanoparticles embedded in polyelectrolyte multilayers demonstrate this effect, where the hydrogenation of 3-Methyl-1-penten-3-ol is significantly slower (up to 24-fold) compared to allyl alcohol. [2] This selective diffusion through the polyelectrolyte layers highlights the impact of molecular structure on catalytic selectivity. [2]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Piperidin-1-yl)cyclohexyl]phenol](/img/structure/B1196844.png)

![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)

![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)